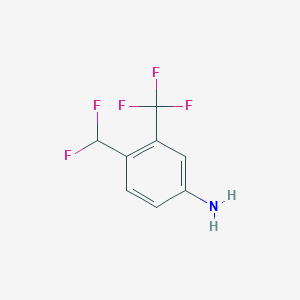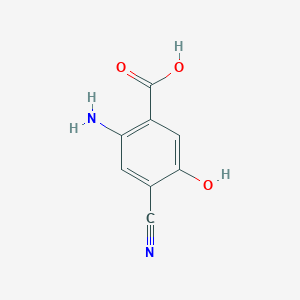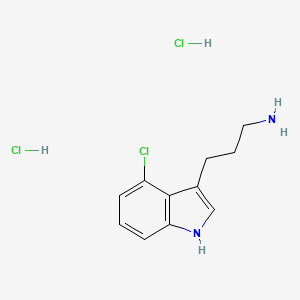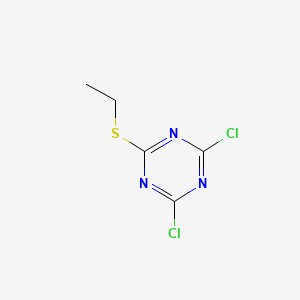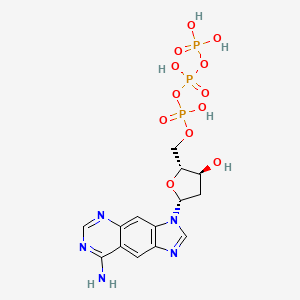
2'-Deoxy-lin-benzo-ATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-lin-benzo-ATP is a modified nucleotide analog that combines the structural features of 2’-deoxyadenosine triphosphate and lin-benzo-adenine nucleotides
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-lin-benzo-ATP typically involves the following steps:
Preparation of 2’-Deoxyadenosine: This is achieved through the selective deoxygenation of adenosine at the 2’ position.
Introduction of Lin-Benzo Moiety: The lin-benzo group is introduced through a series of reactions involving the protection and deprotection of functional groups, followed by coupling reactions.
Triphosphorylation: The final step involves the triphosphorylation of the modified nucleoside to obtain 2’-Deoxy-lin-benzo-ATP.
Industrial Production Methods: Industrial production of 2’-Deoxy-lin-benzo-ATP may involve enzymatic synthesis methods, which offer higher efficiency and specificity. Enzymatic cascade reactions using nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases can be employed to achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2’-Deoxy-lin-benzo-ATP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the lin-benzo moiety.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the lin-benzo moiety, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
2’-Deoxy-lin-benzo-ATP has a wide range of scientific research applications:
Biochemistry: It is used as a fluorescent probe for studying enzyme active sites and nucleotide interactions.
Molecular Biology: The compound serves as a tool for investigating DNA and RNA synthesis and repair mechanisms.
Medicinal Chemistry: It is explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-lin-benzo-ATP involves its interaction with specific molecular targets, such as enzymes and nucleotide-binding proteins. The compound can act as a myosin activator, increasing contractile force and improving pump function in cardiac muscle. It also enhances calcium handling by interacting with the sarcoendoplasmic reticulum calcium-ATPase (SERCA) pump, leading to accelerated calcium re-uptake during cardiac relaxation .
Comparación Con Compuestos Similares
2’-Deoxyadenosine Triphosphate (dATP): A naturally occurring analog that shares structural similarities but lacks the lin-benzo moiety.
Lin-Benzo-ATP: A compound with a similar lin-benzo structure but with a ribose sugar instead of deoxyribose.
Uniqueness: Its ability to act as a fluorescent probe and its enhanced interaction with specific enzymes make it a valuable tool in scientific research .
Propiedades
Número CAS |
90900-66-6 |
|---|---|
Fórmula molecular |
C14H18N5O12P3 |
Peso molecular |
541.24 g/mol |
Nombre IUPAC |
[[(2R,3S,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H18N5O12P3/c15-14-7-1-9-10(2-8(7)16-5-17-14)19(6-18-9)13-3-11(20)12(29-13)4-28-33(24,25)31-34(26,27)30-32(21,22)23/h1-2,5-6,11-13,20H,3-4H2,(H,24,25)(H,26,27)(H2,15,16,17)(H2,21,22,23)/t11-,12+,13+/m0/s1 |
Clave InChI |
CHXRTHUHZQSXBL-YNEHKIRRSA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=C4C(=C3)C(=NC=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=NC3=C2C=C4C(=C3)C(=NC=N4)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


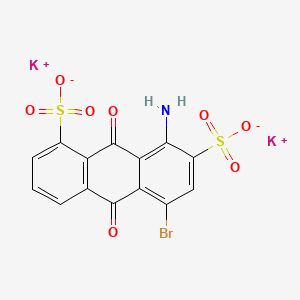
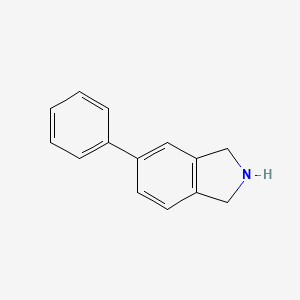
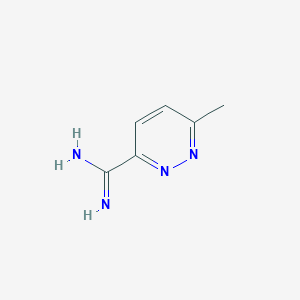
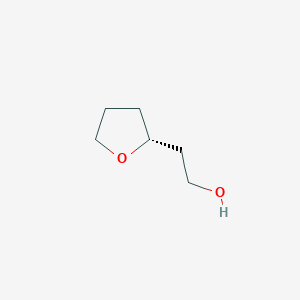
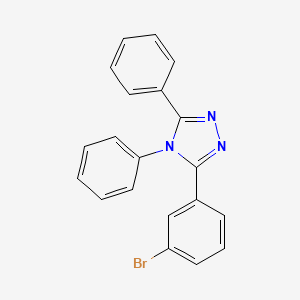
![6-benzyl-2,4,5,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one;dihydrochloride](/img/structure/B13132207.png)

